molecular formula C22H29NO6 B14956670 N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine

Cat. No.: B14956670
M. Wt: 403.5 g/mol
InChI Key: MAZNTMSQDCJWIO-UHFFFAOYSA-N
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Description

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the reaction of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol with a suitable acylating agent, followed by coupling with norleucine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and microbial processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C22H29NO6/c1-5-7-9-17(22(26)27)23-21(25)14(4)28-18-11-10-16-15(8-6-2)12-19(24)29-20(16)13(18)3/h10-12,14,17H,5-9H2,1-4H3,(H,23,25)(H,26,27)

InChI Key

MAZNTMSQDCJWIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CCC)C

Origin of Product

United States

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